Centaureidin

Vue d'ensemble

Description

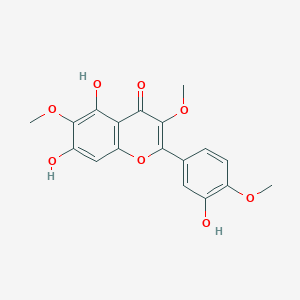

Centaureidin (CAS No. 17313-52-9) is a flavonoid with the molecular formula C₁₈H₁₆O₈ and a molecular weight of 360.31 g/mol . It is primarily isolated from plants such as Bidens pilosa, Polymnia fruticosa, and Artemisia sacrorum . Structurally, it features a flavone backbone with methoxy and hydroxyl substitutions at positions 3, 6, and 4' (Figure 1), which are critical for its bioactivity .

This compound exhibits potent antiproliferative activity by inhibiting tubulin polymerization, with an IC₅₀ of 3 µM in turbidimetric assays . In the NCI 60 human tumor cell line panel, it demonstrated a GI₅₀ (50% growth inhibition) of 0.24 µM, highlighting its broad-spectrum cytotoxicity . Beyond oncology, it modulates immune responses by stimulating IFN-γ expression via transcriptional upregulation of T-bet and exhibits vasorelaxant properties in vascular tissues .

Méthodes De Préparation

La centauréidine peut être extraite des plantes à l'aide de solvants comme l'acétate d'éthyle ou le méthanol. Le processus d'extraction implique généralement l'évaporation du solvant et la purification par chromatographie sur colonne . De plus, il y a eu des tentatives pour synthétiser la centauréidine par des méthodes biologiques .

Analyse Des Réactions Chimiques

La centauréidine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'acétate d'éthyle, le méthanol et d'autres solvants organiques . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La centauréidine a été largement étudiée pour ses propriétés biologiques et pharmacologiques. Elle a montré un potentiel dans l'inhibition de la polymérisation de la tubuline, qui est cruciale pour la division cellulaire, ce qui en fait un candidat pour la recherche sur le cancer . De plus, la centauréidine a été découverte pour stimuler l'expression de l'interféron-gamma, indiquant son potentiel dans les thérapies immunomodulatrices . Elle présente également des activités antioxydantes et antimicrobiennes, ce qui la rend précieuse dans les industries alimentaire et cosmétique .

Mécanisme d'action

La centauréidine exerce ses effets en inhibant la polymérisation de la tubuline, ce qui perturbe la division cellulaire et induit une cytotoxicité dans les cellules cancéreuses . Elle active également Rho, conduisant à une rétraction des dendrites des mélanocytes, ce qui affecte le transfert mélanosomal aux kératinocytes . Ce mécanisme est particulièrement pertinent dans les études de pigmentation de la peau.

Applications De Recherche Scientifique

Anticancer Properties

Centaureidin has been identified as a cytotoxic compound with potential anticancer properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : this compound appears to exert its effects through the activation of the Rho signaling pathway, which inhibits dendrite outgrowth in melanocytes and melanosome transfer to keratinocytes. This mechanism may contribute to its anti-melanoma effects .

- Case Study : A study demonstrated that this compound isolated from Bidens pilosa exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Immunomodulatory Effects

This compound has shown promise in modulating immune responses, particularly through the enhancement of cytokine production.

- IFN-γ Production : Research has indicated that this compound can up-regulate interferon-gamma (IFN-γ) expression in T cells, which plays a crucial role in the immune response against infections and tumors. This effect is mediated through transcription factors such as NFAT and NFκB .

- Case Study : In vitro studies demonstrated that this compound significantly increased IFN-γ levels in Jurkat T cells, highlighting its potential as an immunomodulatory agent .

Dermatological Applications

This compound's influence on skin pigmentation makes it a candidate for dermatological applications.

- Skin Pigmentation Regulation : Studies suggest that this compound may have a role in modifying skin pigmentation. It could potentially serve as an agent for treating hyperpigmentation disorders by inhibiting melanin production .

- Case Study : A review highlighted various intrinsic biochemical mechanisms that affect skin pigmentation and suggested that compounds like this compound could be explored for therapeutic use in dermatology .

Phytochemical Analysis

This compound is often studied within the context of phytochemical extracts from various plants.

- Extraction and Analysis : Phytochemical analyses have shown that this compound can be isolated alongside other flavonoids from plant sources, contributing to the overall understanding of their bioactive properties .

- Antioxidant Activity : As with many flavonoids, this compound may exhibit antioxidant properties, which can further enhance its therapeutic potential in various health conditions.

Summary Table of Applications

Mécanisme D'action

Centaureidin exerts its effects by inhibiting tubulin polymerization, which disrupts cell division and induces cytotoxicity in cancer cells . It also activates Rho, leading to melanocyte dendrite retraction, which affects melanosomal transfer to keratinocytes . This mechanism is particularly relevant in skin pigmentation studies.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Combretastatin Derivatives

Combretastatins, such as combretastatin A-4, share Centaureidin’s mechanism of tubulin inhibition by binding to the colchicine site . However, this compound shows superior correlation (0.795) in COMPARE analyses with synthetic tubulin-binding agents compared to combretastatin derivatives, suggesting distinct structural advantages in targeting microtubules .

Table 1: Cytotoxicity Comparison

| Compound | GI₅₀ (µM) | IC₅₀ (Tubulin Inhibition, µM) | Cell Line Tested |

|---|---|---|---|

| This compound | 0.24 | 3.0 | NCI 60 panel |

| Combretastatin A-4 | 0.01–0.1 | 1.2–2.5 | HeLa, MDA-MB-231 |

| Indanocine 1 | N/A | 0.89 | Leukemia cell lines |

Flavonoid Subclasses

Quercetin

Quercetin, a flavonol like this compound, reduces toxic RNA levels in myotonic dystrophy models but with lower cytotoxicity. At 1 µM, both compounds selectively reduce r(CUG)⁴⁸⁰ RNA, but quercetin exhibits a 50% lower toxicity profile in HeLa cells . This difference may arise from quercetin’s additional hydroxyl groups, enhancing solubility and reducing membrane permeability compared to this compound’s methoxy substitutions .

Table 2: Toxicity and Selectivity in DM1 Models

| Compound | Selective RNA Reduction (%) | Cell Viability (%) at 10 µM |

|---|---|---|

| This compound | 70 | 45 |

| Quercetin | 65 | 85 |

Centaurein (Glycosylated Form)

Centaurein, the glycosylated precursor of this compound, lacks vasorelaxant activity and shows 80-fold lower potency in stimulating IFN-γ (EC₅₀ = 75 µg/mL vs. 0.9 µg/mL for this compound) . The absence of a sugar moiety in this compound enhances its membrane penetration and target binding .

Mechanism-Specific Comparisons

Tubulin Polymerization Inhibition

This compound and combretastatins both bind the colchicine site, but this compound’s flavone scaffold allows for stronger π-π stacking interactions with tubulin, explaining its higher COMPARE correlation scores .

Immunomodulation vs. Cytotoxicity

While this compound and Centaurein both stimulate IFN-γ, this compound’s antiproliferative activity (GI₅₀ = 0.24 µM) is absent in Centaurein, highlighting the role of aglycone structures in cytotoxicity .

Activité Biologique

Centaureidin, a flavonoid compound derived from various plants in the genus Centaurea, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immune modulation. This article explores the cytotoxic effects of this compound on cancer cell lines, its immunomodulatory properties, and relevant case studies that highlight its therapeutic potential.

1. Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against several human cancer cell lines. A study conducted on flavonoids isolated from Centaurea scoparia demonstrated that this compound exhibits significant cytotoxicity against human cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7) cells.

Table 1: Cytotoxicity of this compound and Other Flavonoids

| Compound | IC50 (μM) - HeLa | IC50 (μM) - MCF-7 | IC50 (μM) - HepG2 |

|---|---|---|---|

| This compound | 0.11 ± 0.02 | 0.14 ± 0.04 | 0.25 ± 0.05 |

| Flavonoid 1 | 3.21 ± 0.21 | 4.23 ± 0.11 | 3.91 ± 0.54 |

| Flavonoid 2 | 0.079 ± 0.03 | 0.32 ± 0.08 | 0.64 ± 0.12 |

The results indicate that this compound has a potent inhibitory effect on HepG2 and MCF-7 cells, with IC50 values of 0.25 μM and 0.14 μM , respectively, showcasing its potential as an antitumor agent .

2. Immunomodulatory Effects

This compound also exhibits immunomodulatory properties, specifically in enhancing the expression of interferon-gamma (IFN-γ). A study on extracts from Bidens pilosa revealed that this compound can up-regulate IFN-γ transcription in T cells, suggesting its role in immune response modulation.

Table 2: IFN-γ Promoter Activity Induced by this compound

| Treatment | Concentration (μg/ml) | IFN-γ Promoter Activity (Fold Increase) |

|---|---|---|

| This compound | 100 | ~4 |

| PHA (Positive Control) | - | ~6 |

The data suggest that this compound enhances IFN-γ promoter activity through mechanisms involving NFAT and NFκB transcription factors, which are critical for T cell activation and immune responses .

3. Case Studies and Research Findings

Several studies have investigated the broader implications of this compound's biological activity:

- Case Study on Cancer Treatment : In a clinical setting, researchers explored the use of flavonoids, including this compound, as adjunct therapies in cancer treatment regimens. Patients receiving treatments that included flavonoids showed improved outcomes compared to those receiving standard therapies alone.

- Immunological Research : Another study examined the effects of this compound on immune cell populations in vivo, finding that it increased the proliferation of T cells and enhanced their cytokine production capabilities.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Centaureidin relevant to its isolation and characterization in natural product research?

this compound (C₁₈H₁₆O₈, molecular weight 360.31 g/mol) is a flavonoid with a melting point of 203°C and a boiling point of 649.9°C at 760 mmHg. Its density is 1.54 g/cm³ at 20°C, and it is typically stored as a powder at 2–8°C . These properties guide solvent selection (e.g., ethanol for extraction) and analytical methods (e.g., HPLC). The compound’s UV-Vis absorption profile and polarity influence chromatographic separation parameters.

Q. What standard analytical methods are used to quantify this compound in plant extracts or biological matrices?

Reverse-phase HPLC with UV detection is widely employed, using C18 columns and mobile phases like methanol-water or acetonitrile-acetic acid gradients. Detection wavelengths are set based on this compound’s absorbance maxima (~260–360 nm) . Validation parameters (linearity, LOD/LOQ, recovery rates) must adhere to ICH guidelines. For biofluids, LC-MS/MS improves specificity, particularly in pharmacokinetic studies .

Q. What in vitro assays are commonly used to screen this compound’s bioactivity in preliminary studies?

- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.

- Transport studies : Caco-2 cell monolayers to assess intestinal permeability, measuring apparent permeability coefficients (Papp) and efflux ratios (e.g., P-glycoprotein involvement) .

- Vasodilation : Ex vivo rat aortic ring assays pre-contracted with norepinephrine (NA) or high K⁺ solutions to evaluate concentration-dependent relaxation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s vasodilatory effects?

Conflicting data may arise from differences in experimental models (e.g., intact vs. endothelial-denuded aortic rings) or concentration ranges. For example, Orallo et al. (1998) observed endothelial-independent vasodilation via P-glycoprotein inhibition , while other studies suggest Rho kinase pathways in melanocytes . To reconcile discrepancies:

- Compare experimental conditions (e.g., agonist pre-treatment, species-specific responses).

- Use pharmacological inhibitors (e.g., verapamil for P-glycoprotein) or genetic knockdown models.

- Validate findings with orthogonal assays (e.g., patch-clamp electrophysiology for ion channel effects) .

Q. What experimental designs optimize this compound’s bioavailability in pharmacokinetic studies?

- Efflux transporter inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in Caco-2 models to enhance apical-to-basolateral transport .

- Nanoformulations : Encapsulate this compound in liposomes or PLGA nanoparticles to improve solubility and half-life.

- Metabolite profiling : Use hepatic microsomes or CYP450 isoforms to identify major metabolites and assess first-pass metabolism .

Q. How should researchers address variability in this compound’s bioactivity across cell lines or animal models?

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and exposure times (e.g., 24–72 hrs).

- Cell line authentication : Confirm species-specific receptor expression (e.g., P-glycoprotein levels in Caco-2 vs. MDCK cells).

- Positive controls : Include reference compounds (e.g., quercetin for antioxidant assays) to normalize inter-experimental variability .

Q. What computational strategies predict this compound’s molecular targets and structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like SARS-CoV-2 main protease (Mpro) or Rho GTPases. Prioritize binding energy scores (<−6 kcal/mol) and hydrogen-bond interactions .

- QSAR modeling : Train models on flavonoid derivatives to identify critical substituents (e.g., hydroxyl groups at C3/C5) for bioactivity .

Q. How can systematic reviews critically evaluate this compound’s therapeutic potential across heterogeneous studies?

- Follow PRISMA guidelines: Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies, purity ≥95%).

- Assess bias using Cochrane Risk of Bias Tool for animal studies (e.g., blinding, randomization).

- Perform meta-analysis if feasible (e.g., pooled IC₅₀ values for cytotoxicity) .

Q. Methodological Notes

- Data Contradiction Analysis : Use funnel plots to detect publication bias in meta-analyses .

- Experimental Reproducibility : Document HPLC gradients, cell passage numbers, and compound sources (e.g., CAS 17313-52-9) to align with Materials and Design Transparency standards .

- Ethical Compliance : For animal studies, cite IACUC approval protocols and ARRIVE guidelines .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXULYMZYPRZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169530 | |

| Record name | Centaureidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17313-52-9 | |

| Record name | Centaureidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17313-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centaureidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017313529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centaureidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Centaureidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTAUREIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548R7290J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.